molecular formula C12H10N4 B052249 2,7-Diaminophenazine CAS No. 120209-97-4

2,7-Diaminophenazine

Cat. No. B052249
M. Wt: 210.23 g/mol
InChI Key: ZNXLTODDKYXLAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,7-Diaminophenazine and its derivatives can be synthesized through various methods, including the condensation of phenylene diamine derivatives or by using catalytic systems to facilitate the formation of the phenazine structure. The synthesis process often involves multi-step reactions that can include the use of biocatalysts or green chemistry procedures to improve efficiency and reduce environmental impact (Pereteanu & Müller, 2013).

Molecular Structure Analysis

The molecular structure of 2,7-Diaminophenazine is characterized by the presence of two amine groups attached to the phenazine ring, which significantly influences its electronic and optical properties. Studies using density functional theory (DFT) have been conducted to understand the electronic structure and stability of phenazine derivatives, providing insights into their electronic properties and potential applications in electronic devices (Abdolmaleki, Tavakol, Molavian, & Firouz, 2014).

Chemical Reactions and Properties

2,7-Diaminophenazine participates in various chemical reactions, leveraging its amine groups for nucleophilic substitution reactions. These reactions enable the synthesis of complex organic compounds, including pharmaceuticals and polymers. Its reactivity has been utilized in the development of recyclable nanocatalysts for organic synthesis, highlighting its versatility in chemical transformations (Mohammadnia, Aghdastinat, Kamalzadeh, & Nabaei, 2022).

Scientific Research Applications

  • Fluorescent Probe for Copper (II) Ion Detection : 2,3-Diaminophenazine is used as a fluorescent probe for the selective detection of Cu2+ ions in aqueous media, demonstrating its potential in environmental and biological systems (Udhayakumari et al., 2014).

  • Antiproliferative Activity Against Cancer : It serves as a precursor for synthesizing novel phenazine derivatives with significant antiproliferative activity against human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015).

  • Study of Pharmacological and Photoconductive Properties : 2,3-Diaminophenazine was reviewed for its pharmacological and photoconductive properties, indicating a broader scope in pharmaceutical and material sciences (Bahnasawy & Ahwany, 2007).

  • Determination of Hydroxyl Radical in Fenton System : Its derivative, 2,3-Diaminophenazine, was used to measure hydroxyl radical production in a Fenton system under visible light illumination, showing its utility in analytical chemistry (Fang et al., 2009).

  • Electrochemical Studies : The redox properties of 2,3-Diaminophenazine have been investigated, highlighting its applications in electrochemistry (Kishioka, 2013).

  • Sensitive Chemosensor for Cyanide Detection : It has been used to develop an efficient chemosensor for selective cyanide detection in water, indicating its relevance in environmental monitoring (Yong et al., 2018).

  • Interaction with DNA : Studies on the interaction between 2,3-Diaminophenazine and DNA through electrochemical methods and UV/Vis spectroscopy have been conducted, which is relevant for molecular biology research (Niu et al., 2004).

  • Genotoxicity Studies : The genotoxic effects of 2,3-Diaminophenazine were evaluated, indicating its importance in toxicological studies (Cebulska-Wasilewska et al., 1999).

Safety And Hazards

The safety data sheet for 2,7-Diaminophenazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .

properties

IUPAC Name

phenazine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLTODDKYXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152737
Record name 2,7-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diaminophenazine

CAS RN

120209-97-4
Record name 2,7-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120209-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diaminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-PHENAZINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
T Watanabe, T Hirayama, S Fukui - Mutation Research Letters, 1990 - Elsevier
Four commercial oxidative-type hair dye formulations, A, B, C, and D, were treated with hydrogen peroxide (H 2 O 2 ) to simulate normal conditions of use, and the oxidized hair dyes …
Number of citations: 30 www.sciencedirect.com
T Watanabe, H Kaji, K Takagi, N Kinae… - Mutation Research …, 1993 - Elsevier
The peripheral blood micronucleus test using acridine orange (AO) supravital staining was performed with phenazine (Pz), 1-aminophenazine (1-APz), 2-aminophenazine (2-APz) and 2…
Number of citations: 2 www.sciencedirect.com
M Mohammadnia, H Aghdastinat… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In this study, 2,7-Diaminophenazine supported on nanocellulose (DAP@CNC) was designed. The prepared nanocatalyst was characterized with various analytical techniques such as …
Number of citations: 2 www.tandfonline.com
S Niu, K Jiao - Acta Chimica Sinica, 2000 - sioc-journal.cn
The oxidation of m-phenylene Diamine (MPD) by H~ 2O~ 2 catalyzed by horseradish peroxidase (HRP) has been investigated using electrochemical analysis, high performance liquid …
Number of citations: 8 sioc-journal.cn
T Watanabe, T Hirayama, S Fukui - Mutation Research Letters, 1990 - Elsevier
The mutagenicity of o- and m-phenylenediamine (PD) was remarkedly enhanced by oxidation; their major mutagenic oxidation products were 2,3- and 2,7-diaminophenazine, …
Number of citations: 34 www.sciencedirect.com
T Watanabe, T Hirayama, S Fukui - Mutation Research Letters, 1989 - Elsevier
8 Kinds of o- and m-phenylenediamine (PD) derivatives, which are used as oxidative-type hair dyes, were treated with hydrogen peroxide (H 2 O 2 ). Both before and after H 2 O 2 …
Number of citations: 39 www.sciencedirect.com
T Watanabe, Y Hanasaki, T Hirayama, S Fukui - Mutation Research Letters, 1989 - Elsevier
The nitro- and amino-substituted phenazines were synthesized and assayed for their mutagenicity in Salmonella typhimurium strains TA98 and TA98NR. Of 7 tested nitrophenazines, 4 …
Number of citations: 21 www.sciencedirect.com
T Watanabe, T Kasai, M Arima, K Okumura… - Mutation Research …, 1996 - Elsevier
The genotoxicity and DNA-damaging activity of 6 phenazine and aminophenazine derivatives were assayed in the wing spot and DNA-repair tests in Drosophila melanogaster. …
Number of citations: 18 www.sciencedirect.com
LJ Sun, H Yuan, JK Xu, J Luo, JJ Lang, GB Wen… - Biochemistry, 2021 - ACS Publications
The design of functional metalloenzymes is attractive for the biosynthesis of biologically important compounds, such as phenoxazinones and phenazines catalyzed by native …
Number of citations: 9 pubs.acs.org
N Roy, A Ejaz, SW Joo, S Jeon - Thin Solid Films, 2023 - Elsevier
Comprehension of the metal-nanostructure arrays is of great significance for the rational design of the cathode catalyst for the oxygen reduction reaction (ORR). Therefore, we fabricated …
Number of citations: 3 www.sciencedirect.com

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